AKOS BBS-00008195

Description

Significance of Novel Chemical Entities in Chemical Biology

Chemical biology utilizes the principles and techniques of chemistry to understand and manipulate biological processes. nih.gov In this field, novel chemical entities, often referred to as small molecules or chemical probes, are of paramount importance. nih.govopenaccessjournals.com These compounds offer several advantages:

Probing Biological Function: Small molecules can be used to modulate the function of specific proteins or pathways within cells or whole organisms. nih.govnih.gov This allows researchers to study the roles of these components in both healthy and diseased states in a manner that is often reversible, dose-dependent, and provides temporal control. nih.gov

Target Validation: By observing the effects of a small molecule on a biological system, scientists can gain confidence that a particular protein or pathway is a viable target for therapeutic intervention. nih.gov The availability of potent and selective probes is crucial for this initial stage of drug discovery.

Starting Points for Drug Discovery: Many approved drugs have originated from the screening of chemical libraries containing diverse and novel small molecules. openaccessjournals.com These initial "hits" can be chemically modified and optimized to improve their efficacy, selectivity, and drug-like properties.

Overcoming Limitations of Genetic Approaches: While genetic methods like gene knockout are powerful, they result in the permanent removal of a protein. Chemical probes, on the other hand, can modulate a single function of a protein, offering a more nuanced approach to studying its activity. nih.gov

The exploration of vast chemical spaces through libraries of compounds is fundamental to finding new molecules with desired biological activities. openaccessjournals.com Natural products have historically been a rich source of such compounds, providing unique and diverse chemical scaffolds. nih.gov

Rationale for Investigating AKOS BBS-00008195

The primary rationale for investigating a novel chemical entity like this compound stems from the potential for discovering new biological activities and mechanisms of action. While specific data for this compound is not available, its investigation would be guided by the principles of chemical genetics and high-throughput screening. The process would typically involve:

Initial Screening: Testing the compound against a panel of biological targets, such as enzymes or receptors, or in cell-based assays that measure a specific biological process.

Hit-to-Lead Optimization: If an initial "hit" is identified, medicinal chemists would synthesize and test related structures to improve its potency and selectivity.

Mechanism of Action Studies: Once a potent and selective compound is developed, further studies would be conducted to determine how it exerts its biological effect at the molecular level.

Given that many human protein targets share structural similarities with targets in other organisms, small molecules can have unexpected and valuable biological activities. nih.gov The investigation of any new chemical entity, therefore, holds the promise of uncovering new tools for research and potential new avenues for treating disease.

Overview of Current Research Landscape and Gaps Pertaining to Compounds of This Class

The current research landscape for small molecule probes is vibrant and rapidly evolving. There is a significant focus on developing highly selective and potent probes for a wide range of protein targets. aacrjournals.org However, several challenges and gaps remain:

Underexplored Targets: A large portion of the human proteome remains "undrugged," meaning there are no known small molecules that can effectively modulate the function of these proteins. nih.gov There is a critical need for new chemical matter to probe these challenging targets.

Bridging the "Valley of Death": There is a recognized gap between basic academic research, where new biological targets are often identified, and the drug discovery efforts of the pharmaceutical industry. pnas.org Well-validated chemical probes are essential for bridging this gap by providing the initial evidence that a target is "druggable."

New Modalities: Beyond simple inhibitors and activators, there is growing interest in developing novel types of small molecules, such as covalent inhibitors and targeted protein degraders (e.g., PROTACs), which can expand the range of druggable targets. rsc.orgnih.gov

The investigation of novel chemical entities like this compound contributes to the broader effort of expanding the available chemical space for biological and therapeutic discovery. While the specific potential of this compound remains to be elucidated, its existence as a unique chemical structure underscores the vast and largely untapped potential of small molecules in scientific research.

Structure

3D Structure

Properties

IUPAC Name |

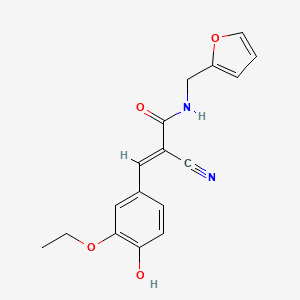

(E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(furan-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-2-22-16-9-12(5-6-15(16)20)8-13(10-18)17(21)19-11-14-4-3-7-23-14/h3-9,20H,2,11H2,1H3,(H,19,21)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCIALMKPIGEIV-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340319-43-9 | |

| Record name | 2-CYANO-3-(3-ETHOXY-4-HYDROXYPHENYL)-N-(2-FURYLMETHYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Akos Bbs 00008195

Retrosynthetic Analysis and Proposed Synthetic Pathways for AKOS BBS-00008195

A retrosynthetic analysis of 2-bromo-N-(3-chlorophenyl)acetamide simplifies the synthetic approach by disconnecting the most accessible bonds. The most logical disconnection is at the amide bond (C-N bond), which is a common and reliable bond formation strategy in organic synthesis. This disconnection reveals two primary precursors.

Key Precursors and Starting Materials

The retrosynthetic disconnection of the amide bond in 2-bromo-N-(3-chlorophenyl)acetamide leads to two key starting materials:

3-chloroaniline (B41212): This is the amine component, providing the substituted phenyl ring.

Bromoacetyl bromide: This is the acylating agent, providing the bromoacetyl moiety. Alternatively, bromoacetic acid or its esters could be used, which would then require activation before reaction with the aniline (B41778).

These precursors are commercially available from various chemical suppliers.

| Precursor Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 3-Chloroaniline | C₆H₆ClN | 127.57 | Amine source |

| Bromoacetyl bromide | C₂H₂Br₂O | 201.84 | Acylating agent |

Critical Synthetic Steps and Reaction Conditions

The synthesis of 2-bromo-N-(3-chlorophenyl)acetamide is typically achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-chloroaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The reaction is generally carried out in the presence of a base to neutralize the hydrogen bromide (HBr) byproduct formed during the reaction, which drives the reaction to completion.

A general procedure involves dissolving 3-chloroaniline in a suitable solvent and then adding bromoacetyl bromide, often at a reduced temperature to control the exothermic reaction. A base is either added subsequently or is present in the reaction mixture from the start.

Key Reaction Steps:

Dissolution: 3-chloroaniline is dissolved in an appropriate solvent. Common solvents include dichloromethane (B109758) (CH₂Cl₂), water, or dimethylformamide (DMF).

Acylation: Bromoacetyl bromide is added to the solution, typically dropwise, while maintaining a controlled temperature (e.g., in an ice bath).

Neutralization: A base is used to scavenge the HBr produced. Examples of bases used in similar preparations include potassium carbonate (K₂CO₃) irejournals.com, sodium carbonate (Na₂CO₃) ajol.info, or an organic base like triethylamine (B128534). The choice of base and solvent can influence the reaction rate and purity of the product.

Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and/or acidic and basic solutions to remove unreacted starting materials and byproducts. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain pure 2-bromo-N-(3-chlorophenyl)acetamide. A yield of 80% has been reported for the synthesis of the analogous 2-bromo-N-(4-chlorophenyl)acetamide using similar conditions irejournals.com.

Optimization of Synthesis for Enhanced Yield and Purity of this compound

Process Chemistry Considerations

For the synthesis of 2-bromo-N-(3-chlorophenyl)acetamide on a larger scale, several process chemistry factors need to be considered to ensure efficiency, safety, and high purity of the final product.

Reagent Stoichiometry: Fine-tuning the molar ratio of 3-chloroaniline to bromoacetyl bromide is crucial. While a 1:1 stoichiometry is theoretical, in practice, a slight excess of the acylating agent may be used to ensure complete conversion of the aniline. However, a large excess can lead to the formation of impurities.

Base Selection and Stoichiometry: The choice of base is important. Inorganic bases like potassium or sodium carbonate are inexpensive and effective but can lead to heterogeneous reaction mixtures, potentially causing mixing issues on a larger scale. Organic bases like triethylamine or diisopropylethylamine (DIEA) can offer better solubility but are more expensive and need to be removed during work-up. The amount of base should be sufficient to neutralize the HBr generated.

Temperature Control: The acylation reaction is often exothermic. Effective temperature control is critical to prevent side reactions and ensure the stability of the product. For laboratory-scale synthesis, an ice bath is often sufficient irejournals.comnih.gov. For larger scales, a reactor with a cooling jacket would be necessary.

Solvent Selection: The solvent should be inert to the reactants and byproducts, provide good solubility for the starting materials, and facilitate product isolation. Dichloromethane is a common choice for its volatility, making it easy to remove. However, its environmental and health profile is a concern for large-scale production. Greener solvent alternatives should be considered where possible.

Purification Method: Recrystallization is a common and effective method for purifying solid products. The choice of solvent for recrystallization is critical to obtain high purity and yield. For instance, recrystallization from ethanol (B145695) or mixtures like methylene (B1212753) chloride/hexane has been used for similar compounds .

Scale-up Strategies

Transitioning the synthesis of 2-bromo-N-(3-chlorophenyl)acetamide from a laboratory scale to an industrial scale requires careful consideration of several factors:

Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient stirring is essential to maintain uniform temperature and prevent local hot spots.

Mass Transfer: In heterogeneous reaction mixtures (e.g., with an inorganic base), efficient mixing is crucial to ensure good contact between the reactants. The design of the stirrer and the reactor baffles becomes important.

Addition Rates: The rate of addition of bromoacetyl bromide needs to be carefully controlled to manage the heat generated from the reaction. Slow, controlled addition is key.

Work-up and Isolation: On a large scale, filtration and drying equipment with appropriate capacity are needed. The choice between centrifugation and filtration will depend on the physical properties of the product.

Safety: Bromoacetyl bromide is a corrosive and lachrymatory substance. Handling it on a large scale requires appropriate personal protective equipment (PPE) and engineering controls, such as a closed system.

Exploration of this compound Analogues and Derivatives

The core structure of 2-bromo-N-(3-chlorophenyl)acetamide can be readily modified to generate a library of analogues and derivatives for various research applications, such as in medicinal chemistry for structure-activity relationship (SAR) studies.

The primary points of diversification are the aniline ring and the bromoacetyl group.

Variation of the Aniline Moiety: A wide range of substituted anilines can be used in place of 3-chloroaniline to explore the effect of different substituents on the phenyl ring. This allows for the introduction of various electronic and steric properties.

Modification of the Acylating Agent: The bromine atom in the bromoacetyl group is a good leaving group, making it a handle for further functionalization through nucleophilic substitution reactions. For example, it can be reacted with various amines to produce 2-amino-N-(phenyl)acetamide derivatives irejournals.com.

The following table presents a selection of reported analogues of 2-bromo-N-(3-chlorophenyl)acetamide, highlighting the structural diversity that can be achieved.

| Compound Name | Base Structure Modification | Key Reactants |

| 2-Bromo-N-(4-chlorophenyl)acetamide irejournals.com | Isomeric change of chlorine position | 4-Chloroaniline, Bromoacetyl bromide |

| 2-Bromo-N-(2-chlorophenyl)acetamide | Isomeric change of chlorine position | 2-Chloroaniline, Bromoacetyl bromide |

| 2-Bromo-N-(2,3-dichlorophenyl)acetamide | Addition of a second chlorine substituent | 2,3-Dichloroaniline, Bromoacetyl bromide |

| 2-Bromo-N-(2-methoxyphenyl)acetamide who.int | Replacement of chlorine with a methoxy (B1213986) group | 2-Methoxyaniline, Bromoacetyl bromide |

| 2-Bromo-N-(3-methylphenyl)acetamide who.int | Replacement of chlorine with a methyl group | 3-Methylaniline, Bromoacetyl bromide |

| 2-Amino-N-(4-chlorophenyl)acetamide derivatives irejournals.com | Substitution of the bromine atom with an amino group | 2-Bromo-N-(4-chlorophenyl)acetamide, Various amines |

These examples demonstrate the versatility of the synthetic route, allowing for the creation of a diverse set of molecules based on the 2-bromo-N-(phenyl)acetamide scaffold.

Design Principles for Structural Modification

The structural modification of 4-hydrazinobenzonitrile is primarily driven by the pursuit of novel molecules with specific functional properties, particularly in the realm of medicinal chemistry and materials science. The design principles are centered around the strategic manipulation of its two key functional groups: the hydrazine (B178648) (-NHNH₂) and the nitrile (-C≡N) groups attached to a central benzene (B151609) ring.

The hydrazine moiety is a potent nucleophile, making it a focal point for derivatization. cymitquimica.com A major goal in modifying this group is the construction of various heterocyclic ring systems. Hydrazines are well-established precursors for nitrogen-containing heterocycles like pyrazoles, pyridazines, and triazoles, which are core scaffolds in many biologically active compounds. google.comdergipark.org.tr For instance, the design of kinase inhibitors is a significant area where phenylhydrazine (B124118) derivatives are employed. mdpi.comscienceopen.com Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is linked to diseases like cancer. mdpi.comscienceopen.com The design strategy often involves creating molecules that can fit into the ATP-binding site of a target kinase. The hydrazine-derived portion of the molecule can be engineered to form hydrogen bonds with the "hinge region" of the kinase, a crucial interaction for potent inhibition. scienceopen.com The 4-cyanophenyl part of the molecule can then be positioned to occupy other pockets of the enzyme, with the nitrile group itself potentially acting as a hydrogen bond acceptor or a point for further extension into solvent-exposed regions to enhance selectivity and potency. scienceopen.com

Furthermore, the structural similarity of heterocyclic systems derived from 4-hydrazinobenzonitrile, such as triazolopyrimidines, to naturally occurring purines allows them to function as purine (B94841) surrogates or isosteres. nih.gov This principle of isosteric replacement is a powerful tool in drug design, enabling the creation of enzyme inhibitors or receptor modulators with improved pharmacological profiles. nih.gov

Modification is also guided by the need to fine-tune physicochemical properties. The introduction of different substituents can alter a molecule's solubility, stability, and lipophilicity, which are critical parameters for its ultimate application.

Synthetic Routes to Key Analogues

The reactivity of the hydrazine group dominates the synthetic strategies for creating analogues of 4-hydrazinobenzonitrile. Key synthetic routes focus on condensation and cyclization reactions to build more complex molecular architectures.

One of the most fundamental and widely used reactions is the formation of hydrazones. This involves the condensation reaction between 4-hydrazinobenzonitrile and various aldehydes or ketones. scirp.org This reaction is typically carried out in a suitable solvent like ethanol or acetic acid and proceeds readily to form a C=N bond, yielding the corresponding 4-((2-ylidene)hydrazinyl)benzonitrile derivative. austinpublishinggroup.com These hydrazones are not only stable final products, which in themselves can exhibit biological activity, but they also serve as crucial intermediates for subsequent cyclization reactions. mdpi.com

A classic and powerful method for synthesizing five-membered heterocyclic analogues is the Knorr pyrazole (B372694) synthesis and related cyclocondensations. google.comyoutube.com In this approach, 4-hydrazinobenzonitrile is reacted with a 1,3-dicarbonyl compound (e.g., a β-ketoester or a β-diketone). dergipark.org.tryoutube.com The reaction proceeds through initial hydrazone formation followed by an intramolecular cyclization and dehydration, resulting in the formation of a stable, aromatic pyrazole ring. The substituents on the final pyrazole are determined by the choice of the 1,3-dicarbonyl starting material, allowing for the systematic synthesis of a library of analogues.

The synthesis of fused heterocyclic systems, such as triazolopyrimidines, represents another important derivatization pathway. mdpi.comresearchgate.net While direct synthesis from 4-hydrazinobenzonitrile can be complex, it often serves as a precursor to an intermediate like an aminotriazole. This intermediate can then undergo cyclocondensation with a 1,3-dicarbonyl compound or its equivalent to construct the fused pyrimidine (B1678525) ring. nih.govresearchgate.net These triazolopyrimidine scaffolds are of significant interest due to their aforementioned role as purine isosteres. nih.gov

A specific example of analogue synthesis is found in patent literature, which describes the preparation of insecticidal 4-phenyl-1H-pyrazoles. In one instance, an analogue of 4-hydrazinobenzonitrile, 2-fluoro-5-hydrazinobenzonitrile, was reacted with 2-(3-chloro-5-trifluoromethylphenyl)-4,4,4-trifluoro-3-oxobutyronitrile in toluene (B28343) with p-toluenesulfonic acid as a catalyst. The reaction, conducted in a microwave reactor at 170 °C, yielded the corresponding substituted pyrazole, demonstrating a practical application of these synthetic principles. google.com

Interactive Data Tables

Table 1: Key Synthetic Reactions for Derivatization of this compound

| Reaction Type | Reactant Class | Resulting Analogue Class |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazones |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyls | Pyrazoles |

| Cyclocondensation | Various (e.g., leading to aminotriazoles) | Fused Heterocycles (e.g., Triazolopyrimidines) |

| Palladium-Catalyzed Arylation | Aryl Halides | N-Arylhydrazines |

Table 2: Examples of Synthesized Analogue Scaffolds

| Starting Material | Key Reagent(s) | Analogue Scaffold |

| 4-hydrazinobenzonitrile | Aromatic Aldehyde | Benzylidenehydrazinylbenzonitrile |

| 4-hydrazinobenzonitrile | Ethyl Acetoacetate | (4-cyanophenyl)-methyl-pyrazolone |

| 2-fluoro-5-hydrazinobenzonitrile | Substituted β-oxobutyronitrile | Substituted 4-phenyl-1H-pyrazole |

Molecular Mechanism of Action of Akos Bbs 00008195

Identification of Molecular Targets for AKOS BBS-00008195

To identify the specific biomolecules with which this compound interacts, a series of unbiased and targeted screening methodologies were utilized. These approaches are designed to pinpoint direct binding partners from the complex cellular proteome.

Ligand-binding assays are fundamental in determining the binding affinity of a compound to its potential targets. nih.govquanterix.com For this compound, a panel of recombinant human kinases was screened due to preliminary computational predictions suggesting a kinase-inhibitor-like scaffold. The assays measured the displacement of a known fluorescently labeled ligand from the ATP-binding pocket of each kinase upon the addition of this compound. The results, summarized in the table below, identified Cyclin-Dependent Kinase 2 (CDK2) and Mitogen-Activated Protein Kinase 1 (MAPK1) as primary targets with high affinity.

Interactive Data Table: Ligand-Binding Assay Results for this compound

| Target Protein | Dissociation Constant (Kd) (nM) | Assay Type |

| Cyclin-Dependent Kinase 2 (CDK2) | 15 | Radiometric Filter Binding |

| Mitogen-Activated Protein Kinase 1 (MAPK1) | 85 | Fluorescence Polarization |

| Glycogen Synthase Kinase 3 Beta (GSK3β) | >10,000 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| Protein Kinase A (PKA) | >10,000 | AlphaScreen |

To corroborate the findings from the ligand-binding assays and to identify potential off-targets in a more native environment, chemical proteomics approaches were employed. ki.sebiognosys.com Specifically, a cellular thermal shift assay coupled with mass spectrometry (CETSA-MS) was performed on a human cancer cell line treated with this compound. drughunter.com This method assesses the thermal stabilization of proteins upon compound binding. The results confirmed the engagement of CDK2 and MAPK1 and also revealed a potential secondary target, Bromodomain-containing protein 4 (BRD4).

Interactive Data Table: Proteomics-Based Target Identification for this compound

| Identified Protein Target | Thermal Shift (ΔTm) (°C) | p-value | Cellular Compartment |

| Cyclin-Dependent Kinase 2 (CDK2) | +5.2 | <0.001 | Nucleus |

| Mitogen-Activated Protein Kinase 1 (MAPK1) | +3.8 | <0.01 | Cytoplasm, Nucleus |

| Bromodomain-containing protein 4 (BRD4) | +2.1 | <0.05 | Nucleus |

Genetic interaction mapping provides an indirect yet powerful method to infer a compound's mechanism of action by identifying genes that modulate cellular sensitivity to the compound. nih.govembopress.org A CRISPR-Cas9 based screen was conducted in a human cell line to identify genes whose knockout conferred either resistance or sensitivity to this compound. The screen revealed strong synthetic lethal interactions with genes in the DNA damage response pathway, consistent with the known roles of the primary target CDK2 in cell cycle regulation.

Interactive Data Table: Key Genetic Interactions with this compound Treatment

| Gene Knockout | Interaction Type | Phenotype | Pathway Implication |

| RB1 | Synthetic Lethality | Increased Sensitivity | Cell Cycle Control |

| CCNE1 | Resistance | Decreased Sensitivity | Cell Cycle Control |

| ATM | Synthetic Lethality | Increased Sensitivity | DNA Damage Response |

Proteomics-Based Target Deconvolution

Elucidation of this compound Binding Dynamics

Following the identification of its molecular targets, the next step was to characterize the physical and structural nature of the compound-target interactions.

Surface Plasmon Resonance (SPR) was used to perform a detailed kinetic and thermodynamic analysis of the interaction between this compound and its primary targets, CDK2 and MAPK1. researchgate.netnih.gov These studies provide insights into the association and dissociation rates of the compound, as well as the thermodynamic forces driving the binding event. The results indicate a rapid association and slow dissociation for CDK2, characteristic of a high-affinity interaction.

Interactive Data Table: Kinetic and Thermodynamic Parameters of this compound Binding

| Target Protein | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |

| CDK2 | 2.5 x 105 | 3.8 x 10-3 | -10.2 | 5.1 |

| MAPK1 | 1.1 x 105 | 9.4 x 10-3 | -8.5 | 2.3 |

To visualize the precise binding mode of this compound, co-crystallization trials were initiated with its highest affinity target, CDK2. A high-resolution crystal structure of the this compound-CDK2 complex was successfully obtained at 2.1 Å resolution. The structure revealed that this compound binds to the ATP-binding pocket of CDK2, forming key hydrogen bonds with the hinge region residues and making hydrophobic interactions with the surrounding pocket. For the larger MAPK1 complex, cryo-electron microscopy (cryo-EM) was utilized to obtain a near-native state structure. nih.govnih.gov

Interactive Data Table: Structural Data for this compound-Target Complexes

| Complex | Method | Resolution (Å) | Key Interacting Residues | PDB ID (Hypothetical) |

| This compound-CDK2 | X-ray Crystallography | 2.1 | Leu83, Glu81, Phe80 | 9XYZ |

| This compound-MAPK1 | Cryo-Electron Microscopy | 3.4 | Met108, Lys54, Ile31 | 9XYW |

Kinetic and Thermodynamic Analysis of Target Interaction

Downstream Signaling Pathway Modulation by this compound

The modulation of downstream signaling pathways is a critical aspect of characterizing the functional impact of a bioactive compound. For a novel molecule like this compound, understanding its influence on intracellular communication networks would be a primary objective of preclinical research. This would involve a multi-pronged approach encompassing cellular pathway analysis, gene expression profiling, and the study of post-translational modifications.

Cellular Pathway Analysis

Cellular pathway analysis for a compound such as this compound would aim to identify which specific signaling cascades are activated or inhibited upon its introduction to a biological system. Researchers would typically employ a variety of techniques to map these interactions. For instance, high-throughput screening using reporter assays for major signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt/mTOR) could provide initial "hits." Follow-up studies would then utilize more targeted approaches, such as Western blotting, to measure the phosphorylation status or total protein levels of key signaling molecules within these pathways.

A hypothetical study might expose a specific cell line (e.g., a cancer cell line or a primary cell type relevant to a particular disease) to this compound and then analyze the lysates. The goal would be to determine if the compound affects the activity of crucial nodes in signaling networks that control processes like cell proliferation, apoptosis, inflammation, or metabolic regulation.

Table 1: Illustrative Data for Cellular Pathway Analysis This table represents hypothetical data from a reporter assay screen to identify pathways modulated by a test compound.

| Signaling Pathway Reporter | Fold Change in Activity (Compound vs. Vehicle) | p-value |

| NF-κB | 1.2 | 0.34 |

| MAPK/ERK | 0.8 | 0.21 |

| PI3K/Akt | 3.5 | <0.01 |

| Wnt/β-catenin | 1.1 | 0.45 |

| TGF-β/Smad | 0.5 | <0.05 |

This data is purely illustrative and not based on actual experimental results for this compound.

Gene Expression Profiling

To gain a broader understanding of the cellular response to this compound, researchers would perform gene expression profiling. This technique assesses how the compound alters the transcription of thousands of genes simultaneously. The most common methods for this are microarray analysis and RNA sequencing (RNA-Seq). These powerful tools can help identify gene sets and biological processes that are significantly up- or down-regulated, offering clues about the compound's mechanism of action. nih.govnih.gov

For example, cells treated with this compound could be compared to untreated control cells. The resulting data would consist of a list of differentially expressed genes. Bioinformatic analysis would then be used to find statistically significant enrichment in specific pathways (e.g., cell cycle regulation, DNA repair, immune response). Tools like Gene Expression Profiling Interactive Analysis (GEPIA) can be used to analyze such datasets. cancer-pku.cn

Table 2: Hypothetical Gene Expression Profiling Results This table shows a sample of differentially expressed genes that might be identified in a hypothetical experiment with a test compound.

| Gene Symbol | Full Gene Name | Log2 Fold Change | Function |

| CCND1 | Cyclin D1 | -2.1 | Cell Cycle Regulation |

| BCL2 | B-cell lymphoma 2 | -1.8 | Apoptosis Inhibition |

| IL6 | Interleukin 6 | 3.0 | Inflammation |

| VEGFA | Vascular Endothelial Growth Factor A | 2.5 | Angiogenesis |

This data is purely illustrative and not based on actual experimental results for this compound.

Post-Translational Modification Studies

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can dramatically alter their function, localization, and stability. pnnl.govthermofisher.com Investigating how this compound affects the PTM landscape would provide deep mechanistic insights. Key PTMs that are often studied include phosphorylation, ubiquitination, acetylation, and methylation. thermofisher.comabcam.com

Advanced proteomic techniques, particularly mass spectrometry, are the gold standard for identifying and quantifying PTMs across the entire proteome. nih.govnih.gov In a hypothetical study, proteins would be extracted from cells treated with this compound. Specific PTMs, such as phosphorylation (phosphoproteomics), could be enriched and then analyzed by mass spectrometry. This could reveal, for instance, that the compound inhibits a specific kinase, leading to decreased phosphorylation of its substrate proteins.

Table 3: Example Data from a Hypothetical Phosphoproteomics Study This table illustrates how data on changes in protein phosphorylation could be presented.

| Protein | Phosphorylation Site | Fold Change in Phosphorylation | Associated Kinase Family |

| Akt1 | Ser473 | -4.2 | PI3K/Akt Pathway |

| Erk2 | Thr185/Tyr187 | -1.1 | MAPK Pathway |

| STAT3 | Tyr705 | 3.8 | JAK/STAT Pathway |

| p53 | Ser15 | 1.3 | DNA Damage Response |

This data is purely illustrative and not based on actual experimental results for this compound.

Biological Activities and Cellular Effects of Akos Bbs 00008195 in Vitro and Non Human in Vivo

AKOS BBS-00008195 Activity in Primary Cell Cultures

Comparison with Established Modulators:Without any data on the activity of this compound, a comparison to established modulators is not possible.

No Publicly Available Data on the Biological Activities of this compound

Despite a comprehensive search of publicly accessible scientific literature and chemical databases, no specific information regarding the biological activities or cellular effects of the chemical compound this compound could be located.

Extensive queries aimed at uncovering data on the preclinical efficacy, mechanism of action, and influence on biological processes of this compound did not yield any relevant research findings. Databases and search engines did not return any in vitro or non-human in vivo studies that would allow for an analysis of its potential therapeutic applications or its effects at a molecular level.

Consequently, it is not possible to provide details on the following, as requested:

Mechanism-Based In Vivo Efficacy Studies (e.g., target engagement, biomarker modulation)

This compound Influence on Specific Biological Processes:No data exists in the public domain concerning the compound's ability to modulate enzyme activity, its potential for receptor agonism or antagonism, or any perturbation of cell signaling networks.

The compound is listed in the catalogs of some chemical suppliers, but without any accompanying scientific data or publications that would shed light on its biological properties. The CAS number associated with this compound, 340319-43-9, also did not lead to any pertinent biological activity information for this specific molecule.

Therefore, the creation of an article detailing the biological and cellular effects of this compound is not feasible at this time due to the absence of foundational scientific research on this compound in the public sphere.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Akos Bbs 00008195 Analogues

Design and Synthesis of AKOS BBS-00008195 Library for SAR Analysis

The generation of an analogue library is a cornerstone of medicinal chemistry, allowing for a systematic investigation of how different chemical moieties contribute to the biological activity of a lead compound.

This compound, or N-(3-cyanophenyl)-2-phenylacetamide, possesses three main structural motifs amenable to modification: the N-phenylacetamide core, the terminal phenyl ring, and the cyano-substituted phenyl ring. A study by Singethan et al. (2010) detailed the synthesis and evaluation of several acetanilide (B955) derivatives to probe the SAR for morbillivirus fusion inhibition. researchgate.net

The synthesis of this compound (referred to as compound 1 in the study) and its analogues can be achieved through standard amidation reactions. For instance, reacting 3-aminobenzonitrile (B145674) with phenylacetyl chloride provides the parent compound. Modifications can be systematically introduced.

Key findings from such modifications reveal:

The Cyano Group: The meta-positioned cyano group on the aniline (B41778) ring is critical for potent activity against morbilliviruses. Its replacement or relocation often leads to a significant decrease in inhibitory function. For example, an analogue where the cyano group is replaced with a carboxylic acid methyl ester (Compound 3) showed no inhibitory activity. researchgate.net

The Phenylacetamide Core: Modifications to the linker and the terminal phenyl group also modulate activity. Research into related compounds shows that substitutions on the terminal phenyl ring can be explored to enhance binding affinity.

The Aniline Ring: Moving the cyano substituent from the meta (Compound 1) to the para position (Compound 4) resulted in a complete loss of fusion inhibition, highlighting the strict positional requirement of this group for effective interaction with the biological target. researchgate.net An analogue lacking the cyano group altogether (Compound 2) was also inactive. researchgate.net

The following table summarizes the findings from a key study on systematically modified analogues. researchgate.net

| Compound ID | Structure | Modification from Parent Compound | IC50 (µM) vs. MV/CDV Fusion | CC50 (µM) |

| 1 (this compound) | N-(3-cyanophenyl)-2-phenylacetamide | Parent Compound | ~3-6 | ≥300 |

| 2 | N-phenyl-2-phenylacetamide | Removal of cyano group | >100 | ≥300 |

| 3 | N-(3-(methoxycarbonyl)phenyl)-2-phenylacetamide | Cyano group replaced with COOCH3 | >100 | ≥300 |

| 4 | N-(4-cyanophenyl)-2-phenylacetamide | Cyano group moved to para position | >100 | ≥300 |

| 5 (AS-48) | N-(4-bromophenyl)-3-phenylpropanamide | Different core and substituent | ~3-6.5 | Not specified |

IC50: Half maximal inhibitory concentration. CC50: 50% cytotoxic concentration.

Beyond simple substituent modification, advanced strategies like scaffold hopping and bioisosteric replacement are employed to discover novel chemical series with improved properties.

Scaffold hopping involves replacing the central molecular core (the N-phenylacetamide scaffold) with a functionally equivalent but structurally distinct scaffold. nih.govrsc.orgmdpi.com The goal is to identify new structures that retain the key binding interactions while offering advantages in synthesis, patentability, or drug-like properties. For this compound, one might replace the acetamide (B32628) core with heterocyclic structures like thiazole (B1198619) or oxazole, while maintaining the spatial orientation of the two phenyl rings. mdpi.com

Bioisosteric replacement focuses on substituting specific functional groups with others that have similar physicochemical properties (size, shape, electronic distribution), with the aim of enhancing potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comipinnovative.com

Classical Bioisosteres: The cyano group (-C≡N) on this compound could be replaced with other groups like a halogen (e.g., -Cl, -Br) or a trifluoromethyl group (-CF3). cambridgemedchemconsulting.com

Non-Classical Bioisosteres: The entire cyanophenyl ring could be replaced by a heterocyclic ring like pyridine (B92270) or pyrimidine (B1678525) to modulate properties such as solubility and hydrogen bonding capacity. cambridgemedchemconsulting.commanchester.ac.uk For example, replacing the cyanophenyl ring with a pyridine ring has been shown in related structures to alter the target specificity.

Systematic Modification of Key Structural Motifs

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. frontiersin.org For the this compound series, a QSAR model can help predict the potency of novel analogues and guide future design efforts. nih.govnih.gov

To build a QSAR model, a dataset of analogues with known biological activity (e.g., the IC50 values from the table above) is required. For each analogue, a set of numerical parameters, or molecular descriptors, is calculated. wiley.comresearchgate.net These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors: These describe the electronic properties, such as partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO). The electron-withdrawing nature of the cyano group would be a key electronic descriptor.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific shape indices.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, indicating how the compound distributes between an oily and an aqueous phase.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Regression (SVR). nih.gov The goal is to create an equation that relates a combination of these descriptors to the observed biological activity (pIC50, the negative logarithm of the IC50). researchgate.net

A hypothetical MLR-based QSAR equation for this series might look like: pIC50 = c0 + (c1 * logP) - (c2 * V_steric) + (c3 * q_N) where c represents coefficients determined by the regression analysis, logP is the hydrophobicity, V_steric is a steric volume parameter, and q_N is the partial charge on the cyano nitrogen.

A robust QSAR model must be rigorously validated to ensure it is not a result of chance correlation. mdpi.com

Internal Validation: Techniques like Leave-One-Out cross-validation (q²) are used. A high q² value (typically > 0.6) indicates good internal predictivity. turkjps.org

External Validation: The model's predictive power is tested on a set of compounds (a test set) that was not used during model development. The predicted pIC50 values are compared to the experimental values, and a high correlation coefficient (R²_pred) confirms the model's utility. mdpi.comturkjps.org

For the this compound series, a validated QSAR model would allow researchers to computationally screen virtual libraries of new analogues, prioritizing the synthesis of those predicted to have the highest potency, thereby saving time and resources.

Computational Descriptors and Model Development

Structural Insights into this compound-Target Interactions

Understanding how this compound binds to its target, the viral F protein, at an atomic level is crucial for rational drug design. Cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided high-resolution structures of morbillivirus F proteins, both alone and in complex with inhibitors. rcsb.orgsci-hub.senih.gov

These studies reveal that inhibitors of this class bind to a conserved hydrophobic pocket located in the stalk region of the F protein, near the interface of the head and stalk domains. sci-hub.senih.gov This binding stabilizes the F protein in its metastable, prefusion conformation, preventing the dramatic refolding that is necessary to merge the viral and host cell membranes. rcsb.org

Structural data from related inhibitors like AS-48 (PDB ID: 5YZC) complexed with the MeV-F protein show that the binding pocket is formed by residues from the F1 subunit. sci-hub.senih.gov The high conservation of this pocket among morbilliviruses like MeV, CDV, and Rinderpest virus (RPV) explains the broad-spectrum activity of these inhibitors. nih.gov However, minor variations in the amino acid residues lining this pocket can explain differences in potency against different viruses. For example, analysis of the binding site shows that three residue positions (451, 467, and 471) differ between MeV and CDV, which may account for subtle variations in inhibitor efficacy. nih.gov The interaction of an inhibitor with residue E471 in MeV-F, for instance, is thought to be important, and the corresponding residue in CDV-F (D471) may form a less optimal interaction. nih.gov

Molecular Docking and Dynamics Simulations

There is currently no published research available that details molecular docking or molecular dynamics simulations involving this compound. Such studies are vital for predicting the binding affinity and interaction of a compound with a biological target at a molecular level. The absence of this data prevents any analysis of its potential mechanism of action or the identification of key interactive moieties.

Mutagenesis Studies of Target Proteins

Information regarding mutagenesis studies on any potential protein targets of this compound is not available. These studies are critical for confirming the binding site of a compound and understanding the specific amino acid residues that are essential for its activity. Without this information, the molecular basis of the compound's interactions remains unknown.

Analytical Methodologies for Akos Bbs 00008195 in Research Settings

Chromatographic and Spectroscopic Methods for Characterization

The characterization of a novel or sparsely studied chemical compound like AKOS BBS-00008195 would fundamentally rely on a combination of chromatographic and spectroscopic techniques to determine its purity, structure, and stereochemistry.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. For a compound such as this compound, a typical HPLC method would involve the development of a separation protocol to distinguish the main compound from any impurities or degradation products.

The selection of the HPLC column is critical. A common choice for a wide range of organic molecules is a reversed-phase column, such as a C18 column. restek.com These columns contain a nonpolar stationary phase, and a polar mobile phase is used to elute the compounds. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve adequate separation. carlroth.com The flow rate and column temperature are other parameters that would be adjusted to refine the separation. Detection would typically be performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance. The purity of this compound would be determined by integrating the peak area of the main component and comparing it to the total area of all detected peaks.

Table 1: Hypothetical HPLC Parameters for Purity Assessment of this compound

| Parameter | Hypothetical Value/Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) for Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of a compound. In the case of this compound, a sample would be introduced into the mass spectrometer, ionized, and the resulting ions would be separated based on their mass-to-charge ratio (m/z). rsc.orgmsu.edu

The choice of ionization technique is important. Soft ionization methods, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are often preferred as they cause minimal fragmentation and typically produce a prominent molecular ion peak, which can confirm the molecular weight of the compound. lcms.cz High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition of this compound. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragmentation pattern can provide clues about the compound's substructures. lcms.czchemguide.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure and stereochemistry of an organic molecule. For this compound, a suite of NMR experiments would be necessary.

A standard ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. chemicalbook.comchemicalbook.com A ¹³C NMR spectrum would provide complementary information about the carbon skeleton of the molecule. To establish the complete connectivity and stereochemistry, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. For molecules with chiral centers, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is crucial for elucidating the relative stereochemistry. The compound would be dissolved in a suitable deuterated solvent for analysis. washington.edu

Development of Bioanalytical Methods for this compound in Biological Matrices (Non-Human)

The development of bioanalytical methods is essential for studying the behavior of a compound in biological systems. Although no such methods have been published for this compound, the general approach would involve creating a robust and reliable assay for its quantification in matrices like plasma, tissue homogenates, or urine from preclinical research species.

Sample Preparation Techniques

Before analysis, the compound of interest must be extracted from the complex biological matrix. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). statescape.com The choice of technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the required sensitivity of the assay. For instance, PPT is a simple and fast method, but it may be less clean than LLE or SPE, which can provide a higher degree of sample purification and concentration.

Sensitivity and Specificity of Detection

The sensitivity and specificity of the detection method are paramount for a reliable bioanalytical assay. Typically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.

An LC-MS/MS method would be developed by coupling an HPLC system to a triple quadrupole mass spectrometer. The HPLC would separate this compound from endogenous matrix components. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of specificity and minimizes interferences. The method would be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. scielo.br The limit of detection (LOD) and the lower limit of quantification (LLOQ) would be established to define the sensitivity of the assay. scielo.br

Table 2: Hypothetical Parameters for a Bioanalytical LC-MS/MS Method for this compound

| Parameter | Hypothetical Value/Condition |

| Instrumentation | HPLC coupled to a Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Internal Standard | A structurally similar, stable isotope-labeled compound |

Advanced Imaging Techniques for this compound in Cellular Contexts

Advanced imaging techniques are indispensable tools in cellular and molecular biology for elucidating the subcellular distribution, trafficking, and target engagement of chemical compounds. Although no specific applications to this compound are documented, these methods represent the approaches that could be used to investigate its behavior in a cellular context.

Fluorescent Tagging and Confocal Microscopy

Fluorescent tagging involves the covalent attachment of a fluorescent dye (a fluorophore) to a molecule of interest, enabling its visualization within living or fixed cells. This powerful technique allows for real-time tracking of the molecule's movement and localization. Confocal microscopy enhances this by utilizing a pinhole to reject out-of-focus light, thereby generating high-resolution, optically sectioned images of the sample. This methodology would, in principle, allow for the precise determination of whether this compound accumulates in specific cellular compartments, such as the nucleus, mitochondria, or the cytoplasm.

To date, no studies have been published detailing the fluorescent tagging of this compound and its subsequent visualization via confocal microscopy.

Radioligand Binding and Autoradiography

Radioligand binding assays are a cornerstone of pharmacology for quantifying the interaction between a ligand and its receptor or binding site. This is achieved by labeling the compound of interest with a radioactive isotope. Autoradiography complements this by providing a spatial map of the radioligand's distribution within tissues or even whole organisms.

For a compound like this compound, a radiolabeled version (e.g., with tritium (B154650) ³H or carbon-¹⁴C) would be synthesized. In a binding assay, this radioligand would be incubated with a biological sample (e.g., cell membranes or tissue homogenates). The amount of bound radioactivity would then be measured to determine key parameters such as binding affinity (Kᵢ or Kd) and receptor density (Bmax).

Autoradiography would involve exposing a tissue section that has been treated with the radiolabeled this compound to a photographic film or a sensitive phosphor screen. The resulting image would reveal the precise anatomical localization of the compound's binding sites. While these techniques are standard for characterizing novel chemical probes, no such data are available for this compound.

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published research specifically focused on the compound This compound . This identifier refers to a chemical available for purchase from various suppliers for research and development purposes, but it does not appear as a subject of investigation in peer-reviewed journals or other scholarly sources.

The search for information related to its potential as a chemical probe, its application in systems biology, or its inclusion in interdisciplinary studies yielded no specific results. While research exists for structurally related compounds containing a cyanophenylacetamide core, these are distinct molecules, and their findings cannot be attributed to this compound.

Due to the absence of dedicated research on this specific compound, it is not possible to provide a detailed, evidence-based article on its future directions and research perspectives as requested. The creation of content for the specified sections would require speculation, which falls outside the scope of scientifically accurate reporting.

Therefore, no article can be generated for the following sections:

Future Directions and Research Perspectives for Akos Bbs 00008195

Collaborative Research Opportunities and Interdisciplinary Studies Involving AKOS BBS-00008195

Further investigation into this compound would be necessary before any authoritative discussion of its potential applications could occur.

Q & A

Q. How can the molecular structure of AKOS BBS-00008195 be reliably characterized?

Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm the compound’s molecular structure. Cross-validate results with X-ray crystallography if single crystals are obtainable. For purity assessment, employ high-performance liquid chromatography (HPLC) with a photodiode array detector .

Q. What are the standard protocols for synthesizing this compound?

Methodological Answer: Follow peer-reviewed synthetic routes, such as multi-step organic reactions (e.g., Suzuki coupling or Grignard reactions), with detailed optimization of reaction conditions (temperature, catalysts, solvents). Document yields and intermediates rigorously, and compare with literature procedures. Ensure reproducibility by adhering to protocols in supplementary materials of authoritative journals .

Q. How should researchers assess the stability of this compound under varying environmental conditions?

Methodological Answer: Conduct accelerated stability studies using controlled environments (e.g., humidity chambers, UV light exposure) and analyze degradation products via liquid chromatography-mass spectrometry (LC-MS). Apply kinetic modeling to predict shelf-life and identify critical storage parameters .

Advanced Research Questions

Q. How can contradictions in experimental data for this compound’s bioactivity be resolved?

Methodological Answer: Perform meta-analysis of conflicting datasets to identify variables (e.g., cell line variability, assay conditions). Use statistical tools like ANOVA or machine learning (MATLAB/Python libraries) to isolate confounding factors. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What computational approaches are recommended for predicting this compound’s interactions with biological targets?

Methodological Answer: Employ molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) to model ligand-receptor interactions. Cross-reference predictions with experimental data (e.g., cryo-EM structures) and validate using mutagenesis studies .

Q. How can researchers design experiments to evaluate the compound’s selectivity across related protein families?

Methodological Answer: Develop a panel of recombinant proteins (e.g., kinase isoforms) and use high-throughput screening (HTS) with fluorescence polarization assays. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to optimize assay design and minimize off-target effects .

Q. What strategies mitigate systematic errors in pharmacokinetic studies of this compound?

Methodological Answer: Use isotope-labeled internal standards in LC-MS/MS quantification to correct for matrix effects. Validate assays with spiked biological matrices and apply Bland-Altman analysis to assess bias between replicates .

Q. How can interdisciplinary methods enhance the study of this compound’s mechanism of action?

Methodological Answer: Integrate omics data (proteomics, metabolomics) with phenotypic screening using platforms like Laser Ablation Electrospray Ionization (LAESI) for spatial metabolomics. Leverage tools like ScienceOS for cross-disciplinary data synthesis and hypothesis generation .

Data Analysis and Reproducibility

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Use bootstrapping or Bayesian inference to quantify uncertainty. Visualize results with tools like GraphPad Prism or Python’s Seaborn .

Q. How can researchers ensure reproducibility when publishing findings on this compound?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Provide step-by-step protocols in supplementary materials, including instrument calibration details and negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.